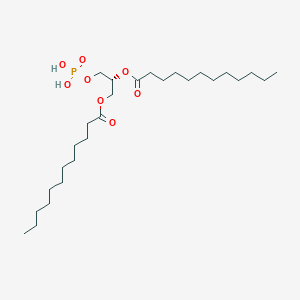

1,2-Dilauroyl-Sn-Glycero-3-Phosphate

説明

Historical Development and Discovery

DLPA emerged as a research tool in the late 20th century alongside advances in phospholipid chemistry. Early studies on phosphatidic acids in the 1960s identified their roles as biosynthetic intermediates, but the specific synthesis of DLPA gained traction in the 1980s–1990s with improved enzymatic and chemical methods. A pivotal 2002 study synthesized DLPA analogs to investigate how acyl chain structure influences phase behavior, demonstrating that DLPA’s transition temperature (Tm) decreases with pH, similar to unsaturated PAs. By the 2000s, DLPA became a standard reagent for studying membrane biophysics, as its saturated chains simplify experimental interpretation compared to heterogeneous natural PAs.

Nomenclature and Classification

DLPA is systematically named [(2R)-2-dodecanoyloxy-3-phosphonooxypropyl] dodecanoate, reflecting its stereospecific glycerol backbone and lauroyl substituents. Key classifications include:

| Property | Classification |

|---|---|

| Lipid category | Glycerophospholipid |

| Head group | Phosphatidic acid (PA) |

| Acyl chains | Saturated (12:0/12:0) |

| IUPAC abbreviation | PA(12:0/12:0) |

| ChEBI ID | CHEBI:45192 |

| Molecular formula | C27H53O8P |

Alternative names include 1,2-didodecanoyl-sn-glycero-3-phosphate and dilauroyl phosphatidic acid. Its sodium salt form (C27H52O8PNa) is commonly used in experimental settings to enhance solubility.

Significance in Phospholipid Biochemistry

DLPA’s saturated chains and small head group make it a paradigm for studying PA’s unique biophysical roles:

- Membrane curvature : The conical shape of DLPA promotes negative membrane curvature, facilitating vesicle budding and fusion. Calcium binding neutralizes its charge, enabling tight acyl chain packing and microdomain formation.

- Enzymatic regulation : DLPA activates phosphatidylinositol 4-phosphate 5-kinase (PIP5K), which synthesizes phosphatidylinositol 4,5-bisphosphate (PIP2).

- Signaling precursor : DLPA can be hydrolyzed to diacylglycerol (DAG) by lipid phosphate phosphatases or converted to lysophosphatidic acid (LPA), both key signaling lipids.

Phase behavior studies reveal DLPA’s Tm of 31°C in its sodium salt form, lower than longer-chain PAs like dipalmitoyl PA (65°C). This property enables DLPA to stabilize fluid membrane phases under physiological conditions, influencing lipid-protein interactions.

特性

分子式 |

C27H53O8P |

|---|---|

分子量 |

536.7 g/mol |

IUPAC名 |

[(2R)-2-dodecanoyloxy-3-phosphonooxypropyl] dodecanoate |

InChI |

InChI=1S/C27H53O8P/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H2,30,31,32)/t25-/m1/s1 |

InChIキー |

OKLASJZQBDJAPH-RUZDIDTESA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC |

異性体SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC |

製品の起源 |

United States |

科学的研究の応用

Drug Delivery Systems

The compound is extensively utilized in drug delivery systems, particularly in liposomal formulations. Its amphiphilic nature allows it to encapsulate therapeutic agents effectively, enhancing their bioavailability and targeting capabilities.

- Case Study : In cancer therapy, liposomes composed of 1,2-Dilauroyl-sn-glycero-3-phosphate have been shown to improve the delivery of chemotherapeutics, leading to increased efficacy and reduced side effects .

Cell Membrane Studies

Researchers employ this compound to model cell membranes for studying membrane dynamics and protein interactions. Its structural similarity to natural phospholipids makes it an ideal candidate for such studies.

- Research Insight : Studies have demonstrated that incorporating this compound into artificial membranes can mimic the behavior of biological membranes, providing insights into cellular processes such as signaling and transport mechanisms .

Biotechnology Applications

In biotechnology, this compound is crucial for formulating vaccines and biopharmaceuticals. It stabilizes active ingredients and enhances their effectiveness.

- Example : The compound has been used in the development of lipid-based vaccines that exhibit improved immunogenicity due to better delivery and presentation of antigens .

Cosmetic Formulations

Due to its emulsifying properties, this phospholipid is valuable in the cosmetic industry. It enhances the stability and texture of creams and lotions.

- Application Insight : Products containing this compound have shown improved consistency and skin feel compared to traditional emulsifiers .

Food Industry

In the food sector, this compound acts as an emulsifier that helps blend ingredients in products such as dressings and sauces.

- Usage Example : Its ability to stabilize oil-water mixtures ensures a consistent texture in food products, contributing to enhanced quality and shelf-life .

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Used in liposomal formulations for drug encapsulation | Enhanced bioavailability and targeting |

| Cell Membrane Studies | Models artificial membranes for studying cellular processes | Mimics biological membrane behavior |

| Biotechnology Applications | Formulates vaccines and biopharmaceuticals | Stabilizes active ingredients |

| Cosmetic Formulations | Enhances stability and texture in creams and lotions | Improved product consistency |

| Food Industry | Acts as an emulsifier in food products | Ensures consistent texture |

準備方法

Reaction Mechanism and Conditions

1,2-Dilauroyl-sn-glycerol is treated with phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by hydrolysis to yield the phosphatidic acid. The reaction proceeds as follows:

Triethylamine or pyridine is typically used to neutralize HCl byproducts. Optimal yields (70–85%) are achieved at 0–4°C to minimize acyl migration.

Key Parameters:

-

Solvent: Anhydrous chloroform or dichloromethane.

-

Molar Ratio: 1:1.2 (diacylglycerol:POCl₃).

-

Reaction Time: 4–6 hours.

Stereochemical Control

The sn-3 specificity is maintained using enantiomerically pure 1,2-dilauroyl-sn-glycerol precursors. Commercially available starting materials (e.g., Sigma-Aldrich) with >99% enantiomeric excess are recommended to avoid racemization.

Enzymatic Synthesis Using Phospholipase D

Phospholipase D (PLD)-catalyzed transphosphatidylation offers a mild, stereospecific alternative. This method is favored for scalability and reduced side reactions.

Substrate and Reaction Setup

DLPA is synthesized by incubating 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) with PLD in the presence of a phosphate donor (e.g., sodium phosphate buffer). The reaction pathway is:

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| pH | 5.5–6.5 |

| Temperature | 37°C |

| Enzyme Loading | 50–100 U/g substrate |

| Yield | 90–95% |

Advantages Over Chemical Methods

Microfluidic-Assisted Continuous Synthesis

Recent advancements in microreactor technology enable precise control over reaction kinetics and product homogeneity. A patent by US9693958B2 describes a multi-port manifold system for lipid nanoparticle synthesis, adaptable to DLPA production.

Process Overview

-

Stream 1: 1,2-Dilauroyl-sn-glycerol in chloroform.

-

Stream 2: POCl₃ in anhydrous dichloromethane.

-

Mixing Chamber: Turbulent flow ensures rapid phosphorylation (residence time <2 minutes).

-

Quenching Module: In-line hydrolysis with ice-cold water.

Performance Metrics

| Metric | Batch Reactor | Microfluidic Reactor |

|---|---|---|

| Yield | 75% | 92% |

| Purity (HPLC) | 88% | 98% |

| Acyl Migration | 5–8% | <1% |

Purification and Characterization

Chromatographic Purification

Crude DLPA is purified via silica gel chromatography using a chloroform/methanol/water (65:25:4 v/v) eluent. The sodium salt form is obtained by ion-exchange chromatography (Amberlite IR-120 Na⁺ resin).

Q & A

Q. What are the standard methods for synthesizing and characterizing DLPA in academic research?

DLPA is synthesized via esterification of a glycerol backbone with lauroyl chains at the sn-1 and sn-2 positions, followed by phosphorylation at the sn-3 position. Characterization typically employs nuclear magnetic resonance (NMR) to confirm acyl chain positions and stereochemistry, mass spectrometry (MS) for molecular weight validation (558.66 g/mol, C27H52NaO8P), and high-performance liquid chromatography (HPLC) to assess purity (≥98%) . Phospholipid identity is further verified using thin-layer chromatography (TLC) with phosphate-specific staining .

Q. How is DLPA purity evaluated, and why is batch-to-batch consistency critical for bilayer studies?

Purity is assessed via HPLC (normal-phase or reverse-phase) with evaporative light scattering detection (ELSD) or TLC using solvent systems like chloroform:methanol:water (65:25:4, v/v). Batch consistency is crucial because trace impurities (e.g., lysolipids) alter lipid bilayer fluidity and stability, leading to irreproducible results in membrane permeability or protein-binding assays .

Q. What experimental conditions are recommended for preparing DLPA-containing liposomes?

DLPA is dissolved in chloroform, dried under nitrogen to form a thin film, and hydrated with buffer (e.g., 10 mM HEPES, pH 7.4) above its phase transition temperature (~4°C for lauroyl chains). Extrusion through 100-nm polycarbonate membranes produces unilamellar vesicles. Sodium counterions (from DLPA’s sodium salt form) enhance headgroup hydration, stabilizing anionic bilayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in DLPA’s interaction data with cationic proteins across studies?

Discrepancies may arise from variations in lipid/protein ratios, ionic strength, or buffer composition. For example, high NaCl concentrations shield DLPA’s negative charge, reducing electrostatic interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities under controlled ionic conditions. Cross-validate with fluorescence anisotropy to monitor membrane structural changes .

Q. What strategies mitigate oxidation or hydrolysis of DLPA during long-term storage?

DLPA should be stored at ≤-20°C under argon in sealed, amber vials to prevent oxidation of unsaturated contaminants and hydrolysis of ester bonds. Pre-liposome preparation, assess lipid integrity via ³¹P-NMR to detect hydrolyzed phosphate groups or free fatty acids .

Q. How does DLPA’s phase behavior differ in micelles vs. bilayers, and how can this impact drug encapsulation studies?

DLPA forms micelles at concentrations above its critical micelle concentration (CMC) but transitions to bilayers at lower concentrations. This duality affects drug-loading efficiency: micelles solubilize hydrophobic compounds, while bilayers encapsulate hydrophilic drugs. Use dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) to characterize aggregate morphology under varying pH and temperature conditions .

Q. What advanced techniques are used to study DLPA’s role in membrane curvature generation?

Cryo-electron tomography (cryo-ET) and atomic force microscopy (AFM) can visualize DLPA-induced membrane curvature in model systems. DLPA’s small headgroup and bulky acyl chains promote negative curvature, facilitating processes like endocytosis. Pair these with molecular dynamics (MD) simulations to predict lipid packing stress .

Q. How can conflicting data on DLPA’s thermotropic phase behavior be reconciled?

Discrepancies in phase transition temperatures (e.g., from differential scanning calorimetry (DSC) vs. fluorescence anisotropy) may stem from differences in hydration levels or sample preparation. Standardize hydration times (>12 hours) and use deuterated water (D₂O) in Fourier-transform infrared spectroscopy (FTIR) to track acyl chain melting and headgroup hydration simultaneously .

Data Contradiction Analysis

Q. Why do studies report varying DLPA critical micelle concentrations (CMCs) in different buffer systems?

CMC values depend on ionic strength and pH. For instance, in Tris buffer (pH 8.0), DLPA’s phosphate group is deprotonated, increasing electrostatic repulsion and raising the CMC. Use conductometry or pyrene fluorescence assays to measure CMC in situ, and report buffer composition explicitly .

Q. How to address inconsistencies in DLPA’s cytotoxicity profiles across cell lines?

Variations may arise from differences in cell membrane composition (e.g., cholesterol content) or endocytic activity. Use lipidomics to correlate cytotoxicity with membrane lipid ratios and employ inhibitors (e.g., dynasore for clathrin-mediated endocytosis) to isolate DLPA’s uptake mechanisms .

Methodological Best Practices

- Sample Preparation : Always degas buffers to prevent vesicle fusion during liposome preparation .

- Quality Control : Include a lysophospholipid assay (e.g., enzymatic hydrolysis followed by MS) for batch validation .

- Data Reporting : Specify DLPA’s sodium salt form (vs. free acid) and storage history to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。